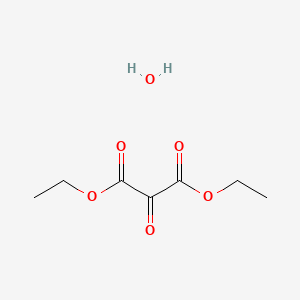

Diethyl 2-oxomalonate hydrate

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Diethyl 2-oxomalonate hydrate is the diethyl ester of mesoxalic acid (ketomalonic acid), the simplest oxodicarboxylic acid . It is a highly active reactant in pericyclic reactions such as the Diels-Alder reactions, cycloadditions, or ene reactions . The primary targets of this compound are the molecules that participate in these reactions.

Mode of Action

The compound reacts because of its highly polarized keto group as an electrophile in addition reactions . This means it can donate an electron pair to an electrophile to form a chemical bond. This interaction with its targets leads to changes in the molecular structure of the targets, enabling the occurrence of the aforementioned reactions.

Biochemical Pathways

Given its reactivity, it can be inferred that it plays a role in various biochemical reactions, particularly those involving the formation of cyclic compounds through diels-alder reactions, cycloadditions, or ene reactions .

Pharmacokinetics

Its solubility in water, ethanol, diethylether, and chloroform suggests that it may have good bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, at humid air, mesoxalic acid diethyl ester reacts with water to give diethyl mesoxalate hydrate . This suggests that the presence of water can influence the compound’s reactivity.

Análisis Bioquímico

Biochemical Properties

Diethyl 2-oxomalonate hydrate is known for its highly polarized keto group, which acts as an electrophile in addition reactions . It is a highly active reactant in pericyclic reactions such as the Diels-Alder reactions, cycloadditions, or ene reactions

Molecular Mechanism

Its highly reactive keto group suggests it could interact with various biomolecules, potentially influencing enzyme activity and gene expression

Métodos De Preparación

Diethyl 2-oxomalonate hydrate can be synthesized through several methods:

Historical Synthesis: In 1892, Richard Anschütz and co-workers synthesized diethyl oxomalonate by decomposing the barium salt of alloxan to oxomalonic acid, followed by esterification with ethanol in the presence of hydrogen chloride.

Nitrosation and Oxidation: Louis Bouveault and co-workers obtained diethyl oxomalonate by nitrosation of diethyl malonate to its isonitrosoester, which was then oxidized with dinitrogen tetroxide.

Modern Synthesis: A more recent method involves the oxidation of diethyl malonate with aqueous sodium chlorite solution at pH 4.4, yielding diethyl oxomalonate in high purity.

Análisis De Reacciones Químicas

Diethyl 2-oxomalonate hydrate undergoes various types of chemical reactions:

Addition Reactions: Due to its highly polarized keto group, it acts as an electrophile in addition reactions.

Pericyclic Reactions: It is a highly active reactant in pericyclic reactions such as Diels-Alder reactions, cycloadditions, and ene reactions.

Annulation Reactions: It can participate in [3 + 2] annulation reactions with β-oxo-acrylamides, catalyzed by triethylamine, to form oxazolidin-4-one derivatives.

Common reagents and conditions used in these reactions include dinitrogen tetroxide, sodium chlorite, and triethylamine. Major products formed from these reactions include oxazolidin-4-one derivatives and other cyclic compounds .

Aplicaciones Científicas De Investigación

Diethyl 2-oxomalonate hydrate has numerous applications in scientific research:

Chemistry: It is used as a reagent in various synthetic organic chemistry procedures, including Diels-Alder reactions and cycloadditions.

Biology and Medicine: It serves as a precursor for the synthesis of biologically active compounds, such as oxazolidin-4-one derivatives, which exhibit antimicrobial and anticancer properties.

Industry: It is employed in the production of fine chemicals and pharmaceuticals due to its reactivity and versatility.

Comparación Con Compuestos Similares

Diethyl 2-oxomalonate hydrate is similar to other oxodicarboxylic acid esters, such as:

Diethyl oxomalonate: The non-hydrated form of this compound, used in similar synthetic procedures.

Oxalacetic acid: A higher homologue of mesoxalic acid, involved in metabolic pathways.

α-Ketoglutaric acid: Another higher homologue, also involved in metabolic pathways.

The uniqueness of this compound lies in its high reactivity and versatility in synthetic organic chemistry, making it a valuable reagent for various chemical reactions and applications .

Propiedades

IUPAC Name |

diethyl 2-oxopropanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5.H2O/c1-3-11-6(9)5(8)7(10)12-4-2;/h3-4H2,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWWEABZDCFLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(=O)OCC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B598471.png)

![1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B598477.png)